Lipophilicity (LogP) Comparison: 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine vs. Flunarizine and Lomerizine
The compound exhibits a calculated LogP of 5.50 [1], significantly higher than that of flunarizine (LogP ~5.1) and lomerizine (LogP ~6.38) [2][3]. This intermediate lipophilicity positions it as a potentially more balanced candidate for studies requiring both membrane permeability and aqueous solubility compared to the highly lipophilic lomerizine.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.50 (calculated) |
| Comparator Or Baseline | Flunarizine: ~5.1; Lomerizine: 6.38 |
| Quantified Difference | Target compound is ~0.4 units higher than flunarizine and ~0.88 units lower than lomerizine |
| Conditions | Calculated using XLogP3 algorithm (PubChem) and other in silico methods |
Why This Matters
LogP directly influences passive membrane permeability, solubility, and nonspecific binding; a LogP around 5.5 suggests favorable drug-like properties for CNS penetration while avoiding the extreme lipophilicity that can lead to poor solubility and high metabolic clearance.
- [1] ChemBase. (n.d.). 1-[bis(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine. Molecule 66485. View Source
- [2] PubChem. (2025). Flunarizine. CID 941361. View Source
- [3] PubChem. (2025). Lomerizine. CID 3949. View Source
